![molecular formula C22H32O2 B3025671 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 2552798-21-5](/img/structure/B3025671.png)

5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Übersicht

Beschreibung

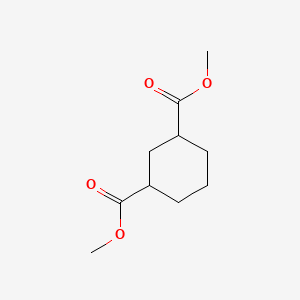

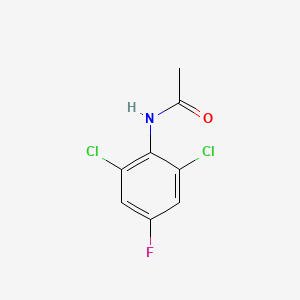

“5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is a chemical compound with the molecular formula C22H32O2 . It has a molecular weight of 328.5 g/mol . The IUPAC name for this compound is 5-hexyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzene ring substituted with a hexyl group and a cyclohexene ring . The cyclohexene ring has a methyl group and a prop-1-en-2-yl group attached to it . The exact mass of the compound is 328.240230259 g/mol .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 7.1, indicating its lipophilicity, which can affect its absorption and distribution within the body . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 7 rotatable bonds . The topological polar surface area is 40.5 Ų, which can influence its ability to cross cell membranes .Wissenschaftliche Forschungsanwendungen

Analgesic Activity

CBDH has demonstrated analgesic properties in mice. Researchers have explored its potential as a pain-relieving agent. Further studies are needed to understand the underlying mechanisms and evaluate its efficacy in humans .

Neuroprotective Effects

CBDH may exhibit neuroprotective effects due to its interaction with the endocannabinoid system. Researchers have investigated its potential in mitigating neuronal damage and promoting neural health. These findings could have implications for neurodegenerative diseases .

Anti-Inflammatory Properties

CBDH, like other phytocannabinoids, may modulate inflammatory responses. Its anti-inflammatory effects could be relevant in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. Preclinical studies have shown promise, but clinical trials are necessary .

Antioxidant Activity

CBDH possesses antioxidant properties, which may help combat oxidative stress. Antioxidants play a crucial role in maintaining cellular health and preventing oxidative damage. Researchers are exploring its potential in various contexts, including skin health and aging .

Cancer Research

Although limited, some studies suggest that CBDH might inhibit cancer cell growth. Researchers have investigated its effects on different cancer types, including breast, prostate, and glioblastoma. However, more rigorous studies are essential to validate these findings .

Psychiatric Disorders

CBDH has drawn interest in the field of psychiatry. Preliminary evidence indicates its potential in managing anxiety, depression, and other mental health conditions. Researchers are studying its impact on neurotransmitter systems and mood regulation .

Metabolic Health

CBDH may influence metabolic processes, including appetite regulation and lipid metabolism. Researchers have explored its role in obesity, diabetes, and metabolic syndrome. Further investigations are needed to elucidate its effects on metabolic pathways .

Forensic Applications

CBDH is used as a certified reference material in forensic laboratories. Its accurate identification and quantification are crucial for analyzing cannabis-related samples. Researchers rely on CBDH as a standard for quality control and validation .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Cannabidiol (CBD), is the endocannabinoid system . This system is responsible for maintaining homeostasis in the body and is a popular target for pharmacotherapy . The endocannabinoids, which are part of this system, act mainly as cannabinoid receptor ligands .

Mode of Action

CBD interacts with various molecular targets, including cannabinoid receptors and other components of the endocannabinoid system . It exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties .

Biochemical Pathways

The interaction of CBD with the endocannabinoid system affects several biochemical pathways. These include pathways associated with oxidative stress , lipid peroxidation , and inflammation . The downstream effects of these pathways contribute to the therapeutic potential of CBD for many diseases, particularly those associated with oxidative stress .

Result of Action

The interaction of CBD with its targets leads to a variety of molecular and cellular effects. Its anti-inflammatory properties can help reduce inflammation at the cellular level . Similarly, its antioxidant properties can help neutralize harmful free radicals in the body, thereby preventing cellular damage .

Eigenschaften

IUPAC Name |

5-hexyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKUWGCTBUVNJQ-RBUKOAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201038862 | |

| Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2552798-21-5 | |

| Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

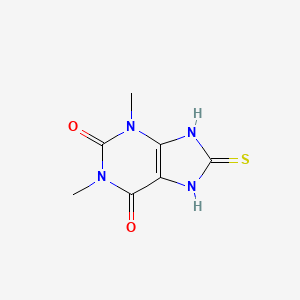

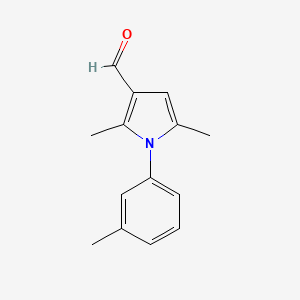

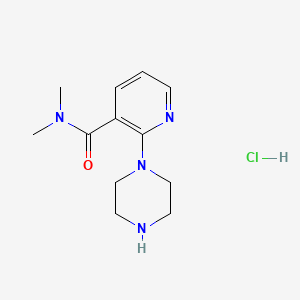

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

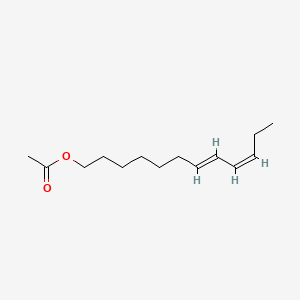

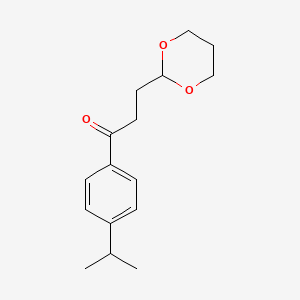

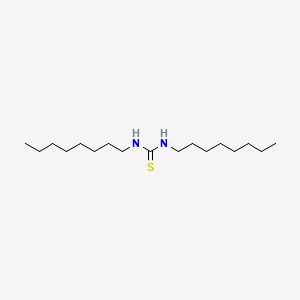

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.